molecular formula C16H24 B1328903 6-Ethyl-1,1,4,4-tetramethyltetralin CAS No. 80-81-9

6-Ethyl-1,1,4,4-tetramethyltetralin

Cat. No. B1328903
Key on ui cas rn: 80-81-9
M. Wt: 216.36 g/mol
InChI Key: SLIOAQVQWDNBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04162256

Procedure details

A solution of 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene (528 grams) and acetyl chloride (234 grams) is added over a 31/2 hour period at 70° C. to a well stirred slurry of aluminum chloride (534 grams), 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene (1200 grams) and isooctane (432 grams). The reaction is worked up as in Example I to afford 689 grams of 1,1,4,4-tetramethyl-6-ethyl-7-acetyl-1,2,3,4-tetrahydronaphthalene (89% based on consumed 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene) and 1106 grams of recovered 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene.
Quantity
528 g
Type
reactant
Reaction Step One
Quantity
234 g
Type
reactant
Reaction Step One
Quantity
534 g
Type
reactant
Reaction Step One
Quantity
1200 g
Type
reactant
Reaction Step One
Quantity
432 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[C:11]2[C:6](=[CH:7][C:8]([CH2:12][CH3:13])=[CH:9][CH:10]=2)[C:5]([CH3:15])([CH3:14])[CH2:4][CH2:3]1.C(Cl)(=[O:19])C.[Cl-].[Al+3].[Cl-].[Cl-].C(C[C:29]([CH3:32])(C)C)(C)C>>[CH3:14][C:5]1([CH3:15])[C:6]2[C:11](=[CH:10][C:9]([CH2:29][CH3:32])=[C:8]([C:12](=[O:19])[CH3:13])[CH:7]=2)[C:2]([CH3:16])([CH3:1])[CH2:3][CH2:4]1.[CH3:1][C:2]1([CH3:16])[C:11]2[C:6](=[CH:7][C:8]([CH2:12][CH3:13])=[CH:9][CH:10]=2)[C:5]([CH3:15])([CH3:14])[CH2:4][CH2:3]1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
528 g
Type
reactant
Smiles
CC1(CCC(C2=CC(=CC=C12)CC)(C)C)C
Name
Quantity
234 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
534 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1200 g
Type
reactant
Smiles
CC1(CCC(C2=CC(=CC=C12)CC)(C)C)C
Name
Quantity
432 g
Type
reactant
Smiles
C(C)(C)CC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC(C2=CC(=C(C=C12)C(C)=O)CC)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 689 g
YIELD: PERCENTYIELD 89%
Name
Type
product
Smiles
CC1(CCC(C2=CC(=CC=C12)CC)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1106 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04162256

Procedure details

A solution of 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene (528 grams) and acetyl chloride (234 grams) is added over a 31/2 hour period at 70° C. to a well stirred slurry of aluminum chloride (534 grams), 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene (1200 grams) and isooctane (432 grams). The reaction is worked up as in Example I to afford 689 grams of 1,1,4,4-tetramethyl-6-ethyl-7-acetyl-1,2,3,4-tetrahydronaphthalene (89% based on consumed 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene) and 1106 grams of recovered 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene.
Quantity
528 g
Type
reactant
Reaction Step One
Quantity
234 g
Type
reactant
Reaction Step One
Quantity
534 g
Type
reactant
Reaction Step One
Quantity
1200 g
Type
reactant
Reaction Step One
Quantity
432 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[C:11]2[C:6](=[CH:7][C:8]([CH2:12][CH3:13])=[CH:9][CH:10]=2)[C:5]([CH3:15])([CH3:14])[CH2:4][CH2:3]1.C(Cl)(=[O:19])C.[Cl-].[Al+3].[Cl-].[Cl-].C(C[C:29]([CH3:32])(C)C)(C)C>>[CH3:14][C:5]1([CH3:15])[C:6]2[C:11](=[CH:10][C:9]([CH2:29][CH3:32])=[C:8]([C:12](=[O:19])[CH3:13])[CH:7]=2)[C:2]([CH3:16])([CH3:1])[CH2:3][CH2:4]1.[CH3:1][C:2]1([CH3:16])[C:11]2[C:6](=[CH:7][C:8]([CH2:12][CH3:13])=[CH:9][CH:10]=2)[C:5]([CH3:15])([CH3:14])[CH2:4][CH2:3]1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
528 g
Type
reactant
Smiles
CC1(CCC(C2=CC(=CC=C12)CC)(C)C)C
Name
Quantity
234 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
534 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1200 g
Type
reactant
Smiles
CC1(CCC(C2=CC(=CC=C12)CC)(C)C)C
Name
Quantity
432 g
Type
reactant
Smiles
C(C)(C)CC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC(C2=CC(=C(C=C12)C(C)=O)CC)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 689 g
YIELD: PERCENTYIELD 89%
Name
Type
product
Smiles
CC1(CCC(C2=CC(=CC=C12)CC)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1106 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.